molecular formula C9H6ClNO4S B6343687 1-Methyl-5-isatinsulfonyl chloride CAS No. 868964-02-7

1-Methyl-5-isatinsulfonyl chloride

Cat. No. B6343687
CAS RN: 868964-02-7
M. Wt: 259.67 g/mol
InChI Key: YRLKAWNXGIKQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-isatinsulfonyl chloride (also known as 5-methyl-1-isatinsulfonyl chloride) is an organic compound used as a reagent in chemical synthesis. It is a colorless solid that is soluble in many organic solvents. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in some reactions. It is a versatile reagent with a variety of applications in organic synthesis.

Mechanism of Action

1-Methyl-5-isatinsulfonyl chloride is used as a reagent in organic synthesis. It is a versatile reagent with a variety of applications in organic synthesis. The reactivity of 1-methyl-5-isatinsulfonyl chloride is due to the presence of a sulfonyl chloride group. The sulfonyl chloride group is highly reactive and can react with a variety of compounds, including alcohols, amines, and carboxylic acids.
Biochemical and Physiological Effects
1-Methyl-5-isatinsulfonyl chloride is used as a reagent in organic synthesis and does not have any known biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

1-Methyl-5-isatinsulfonyl chloride has several advantages and limitations when used in laboratory experiments. The main advantage is its versatility, as it can be used in a wide range of organic synthesis reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it is a corrosive reagent and should be handled with caution. It is also toxic and should be used in a well-ventilated area.

Future Directions

1-Methyl-5-isatinsulfonyl chloride has a variety of applications in organic synthesis and is a versatile reagent. There are many potential future directions for research involving 1-methyl-5-isatinsulfonyl chloride. These include the development of new synthetic methods using the reagent, the exploration of its use in the synthesis of novel compounds, and the investigation of its potential as a catalyst in other reactions. Additionally, further research could be conducted into its use as a protecting group in peptide synthesis and as a reagent for the deprotection of amines. Finally, further research could be conducted into the mechanism of action of 1-methyl-5-isatinsulfonyl chloride.

Synthesis Methods

1-Methyl-5-isatinsulfonyl chloride is synthesized by the reaction of 1-methyl-5-isatin with phosphorus pentachloride in the presence of a suitable solvent. The reaction proceeds in two steps. In the first step, the isatin reacts with the phosphorus pentachloride to form an intermediate. In the second step, the intermediate reacts with the solvent to form the desired 1-methyl-5-isatinsulfonyl chloride.

Scientific Research Applications

1-Methyl-5-isatinsulfonyl chloride is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and other organic materials. It is also used as a catalyst in some reactions. In addition, it is used as a protecting group in peptide synthesis, as a reagent for the deprotection of amines, and as an intermediate in the synthesis of heterocyclic compounds.

properties

IUPAC Name

1-methyl-2,3-dioxoindole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO4S/c1-11-7-3-2-5(16(10,14)15)4-6(7)8(12)9(11)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLKAWNXGIKQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-isatinsulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.